molecular formula C16H23NO4 B12141115 N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide CAS No. 7066-33-3

N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12141115
CAS No.: 7066-33-3
M. Wt: 293.36 g/mol
InChI Key: PJLCAFKQJFVSPF-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide is a complex organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.3581 g/mol . This compound is characterized by its unique structure, which includes a benzofuran ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo(5,6,7-trihydrobenzo[2,1-d]furan-2-yl))carboxamide is unique due to its specific benzofuran ring system and the presence of the methoxypropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

7066-33-3

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H23NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-6-5-7-20-4/h5-9H2,1-4H3,(H,17,19)

InChI Key

PJLCAFKQJFVSPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCCCOC

Origin of Product

United States

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